Cas no 91-04-3 (2,6-Bis(hydroxymethyl)-4-methylphenol)

2,6-Bis(hydroxymethyl)-4-methylphenol structure
91-04-3 structure
Produktname:2,6-Bis(hydroxymethyl)-4-methylphenol
CAS-Nr.:91-04-3
MF:C9H12O3
MW:168.189783096313
MDL:MFCD00004619
CID:34585
PubChem ID:87564432

2,6-Bis(hydroxymethyl)-4-methylphenol Chemische und physikalische Eigenschaften

Namen und Kennungen

    • (2-Hydroxy-5-methyl-1,3-phenylene)dimethanol
    • 2,6-di(hydroxymethyl)-4-methylphenol
    • 2,6-Bis(hydroxymethyl)-p-cresol
    • 2,6-Bis(Hydroxymethyl)-4-Methylphenol
    • 2,6-Dimethylol-p-cresol
    • 2-Hydroxy-5-methyl-1,3-benzenedimethanol
    • 1,3-BENZENEDIMETHANOL, 2-HYDROXY-5-METHYL-
    • 2,6-Dimethylol-4-methylphenol
    • 2,6-Di(hydroxymethyl)-p-cresol
    • 3,5-Bis(hydroxymethyl)-p-cresol
    • alpha1,alpha,2-Trihydroxymesitylene
    • Q99HT08S5N
    • KUMMBDBTERQYCG-UHFFFAOYSA-N
    • alpha(sup
    • 2-Hydroxy-5-methyl-1,3-benzenedimethanol (ACI)
    • α1,α3-Mesitylenediol, 2-hydroxy- (6CI, 7CI, 8CI)
    • 26DMPC
    • 4-Methyl-2,6-bis(hydroxymethyl)phenol
    • AV Lite 26DMPC
    • DML-PC
    • NSC 15838
    • α1,α3,2-Trihydroxymesitylene
    • 2,6-Bis(hydroxymethyl)-4-methylphenol
    • MDL: MFCD00004619
    • Inchi: 1S/C9H12O3/c1-6-2-7(4-10)9(12)8(3-6)5-11/h2-3,10-12H,4-5H2,1H3
    • InChI-Schlüssel: KUMMBDBTERQYCG-UHFFFAOYSA-N
    • Lächelt: OC1C(CO)=CC(C)=CC=1CO
    • BRN: 1240237

Berechnete Eigenschaften

  • Genaue Masse: 168.07900
  • Monoisotopenmasse: 168.078644
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 3
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Schwere Atomanzahl: 12
  • Anzahl drehbarer Bindungen: 2
  • Komplexität: 124
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topologische Polaroberfläche: 60.7
  • Oberflächenladung: 0
  • Tautomerzahl: 2

Experimentelle Eigenschaften

  • Farbe/Form: Powder
  • Dichte: 1.0812 (rough estimate)
  • Schmelzpunkt: 125.0 to 128.0 deg-C
  • Siedepunkt: 237.12°C (rough estimate)
  • Flammpunkt: 166.1 °C
  • Brechungsindex: 1.4371 (estimate)
  • PSA: 60.69000
  • LogP: 0.68520

2,6-Bis(hydroxymethyl)-4-methylphenol Sicherheitsinformationen

2,6-Bis(hydroxymethyl)-4-methylphenol Zolldaten

  • HS-CODE:29072990

2,6-Bis(hydroxymethyl)-4-methylphenol Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A17369-500g
2,6-Bis(hydroxymethyl)-p-cresol, tech. 90%
91-04-3 tech. 90%
500g
¥5041.00 2023-03-07
Apollo Scientific
OR22124-1g
2,6-Bis(hydroxymethyl)-4-methylphenol
91-04-3 95%
1g
£39.00 2023-05-18
SHENG KE LU SI SHENG WU JI SHU
sc-231144A-100g
2,6-Bis(hydroxymethyl)-p-cresol,
91-04-3
100g
¥526.00 2023-09-05
eNovation Chemicals LLC
D121403-100g
2,6-BIS(HYDROXYMETHYL)-P-CRESOL
91-04-3 97%
100g
$100 2024-05-24
Life Chemicals
F1244-0104-1g
2,6-bis(hydroxymethyl)-4-methylphenol
91-04-3 95%+
1g
$21.0 2023-09-07
Cooke Chemical
A1626612-25G
2,6-Bis(hydroxymethyl)-<i>p</i>-cresol
91-04-3 >98.0%(GC)
25g
RMB 128.80 2025-02-21
Apollo Scientific
OR22124-500mg
2,6-Bis(hydroxymethyl)-4-methylphenol
91-04-3 95%
500mg
£15.00 2025-02-19
Key Organics Ltd
PS-4205-5MG
2,6-Bis(hydroxymethyl)-4-methylphenol
91-04-3 >95%
5mg
£46.00 2025-02-09
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
227528-25G
2,6-Bis(hydroxymethyl)-4-methylphenol
91-04-3
25g
¥472.17 2023-12-09
Key Organics Ltd
PS-4205-25G
2,6-Bis(hydroxymethyl)-4-methylphenol
91-04-3 >95%
25g
£55.00 2025-02-09

2,6-Bis(hydroxymethyl)-4-methylphenol Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  1 h, 50 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
Referenz
Synthesis and characterization of a novel high valent dinuclear MnIII,III complex of triphenolate ligand [N4O3]3- as a model for OEC in PSII
Li, Hong-yang; Shi, Feng; Peng, Xiao-jun; Sun, Li-cheng; Zhang, Rong; et al, Dalian Ligong Daxue Xuebao, 2005, 45(1), 17-21

Synthetic Routes 2

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Ethanol ,  Water ;  50 °C
Referenz
Synthesis and characterization of a high valent dinuclear Mn(III,III) complex of a triphenolate ligand [N4O3]3- with two extra functional groups
Li, Hongyang; Shi, Feng; Gao, Yan; Zhang, Rong; Peng, Xiaojun; et al, Journal of Chemical Research, 2004, (1), 57-58

Synthetic Routes 3

Reaktionsbedingungen
1.1 Solvents: Water
Referenz
Preparation and bacteriostatic properties of substituted trisphenols
Beaver, David J.; Shumard, Roland S.; Stoffel, Paul J., Journal of the American Chemical Society, 1953, 75, 5579-81

Synthetic Routes 4

Reaktionsbedingungen
1.1 Catalysts: Sodium hydroxide Solvents: Water ;  4 h, 60 °C; 60 °C → rt
1.2 Reagents: Hydrochloric acid ;  neutralized
Referenz
Synthesis of 2,6-dihydroxymethyl-4-methyl phenol and its application in novolac resins
Yang, Jinrui; Cong, Juncheng; Cong, Peijun; Yu, Shangxian, Journal of Photopolymer Science and Technology, 2014, 27(4), 545-551

Synthetic Routes 5

Reaktionsbedingungen
1.1 Reagents: Water Solvents: Dimethyl sulfoxide ;  10 min, rt; 6 - 8 h, 80 °C
Referenz
Mild, Efficient and Catalyst-Free Hydroxylation of Alkyl Halides in Water: Significant Enhancement of Water Nucleophilicity in Dipolar Solvents
Chougala, Bahubali M.; Samundeeswari, S.; Holiyachi, Megharaja; Shastri, Lokesh A., ChemistrySelect, 2017, 2(3), 1290-1296

Synthetic Routes 6

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Water ;  24 h, rt
1.2 Reagents: Acetic acid Solvents: Water ;  neutralized
Referenz
Nickel-Catalyzed One-Pot Deoxygenation and Reductive Homocoupling of Phenols via C-O Activation Using TCT Reagent
Iranpoor, Nasser; Panahi, Farhad, Organic Letters, 2015, 17(2), 214-217

Synthetic Routes 7

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Water ;  rt
1.2 Solvents: Water ;  3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2
Referenz
Ultrasound assisted synthesis and characterization of 2-formyl-6-(hydroxymethyl)-4-methylphenol
Chen, Hua-mei; He, Xiao-lu; Yue, Fan; Ylinuer, Aihetamuwa, Huaxue Shiji, 2012, 34(3), 202-204

Synthetic Routes 8

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  1 h, 50 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
Referenz
Properties of a dinuclear Mn(III,III) complex with a tri-phenolate ligand [N4O3]3- and a new complex containing a ligand covalently linked to ruthenium tris-bipyridine
Li, Hong-Yang; Shi, Feng; Peng, Xiao-Jun; Zhang, Rong; Chen, Xiao-Qiang; et al, Huaxue Xuebao, 2004, 62(9), 916-922

Synthetic Routes 9

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Water ;  48 h, rt
1.2 Reagents: Acetic acid Solvents: Water ;  neutralized, rt
Referenz
Synthesis and characterization of new acyclic octadentate ligand and its complexes
Al-Jeboori, Faliah Hassan Ali; Hammud, Kafa Khalaf; Al-Jeboori, Mohamad Jaber, International Journal of Research in Pharmacy and Chemistry, 2014, 4(1), 154-167

Synthetic Routes 10

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Water ;  3 h, rt
Referenz
Synthesis of 2,6-diformyl-4-methylphenol by ultrasonic wave
Wei, Junfa; Niu, Xiao-ling; He, Diping; Lin, Fujuan, Huaxue Shiji, 2002, 24(6), 329-330

Synthetic Routes 11

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Water ;  5 d, rt
Referenz
Synthesis and conformational behavior of new intra-annularly linked cyclophane possessing a 1,6-dioxahexa-2,4-diyne spacer
Rajakumar, Perumal; Murali, Venghatraghavan, Tetrahedron Letters, 2002, 43(43), 7695-7698

Synthetic Routes 12

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Water ;  0.5 h, rt
1.2 Solvents: Water ;  4 h, 60 °C
Referenz
New triepoxy monomer and composites for thermal and corrosion management
Boga, Karteek; Rao, Chepuri R. K. ; Suresh, Kattimuttathu Ittara, Journal of Applied Polymer Science, 2020, 137(41),

Synthetic Routes 13

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Water ;  40 °C; 40 °C → rt
1.2 Solvents: Water ;  3 d, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
Referenz
Synthesis and spectroelectrochemistry properties of mixed-valence dinuclear ruthenium complex
Li, Min-na; Zhao, Chang-zhi; Liu, Jian-hui, Dalian Ligong Daxue Xuebao, 2007, 47(2), 166-169

Synthetic Routes 14

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Water ;  50 °C
1.2 Solvents: Water ;  6 h, 50 °C
1.3 -
Referenz
Synthesis of 5-methyl-2-hydroxy-isophthaladehyde
Qin, Xiuying; Xian, Yujian, Huagong Jishu Yu Kaifa, 2008, 37(8), 16-18

Synthetic Routes 15

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide
Referenz
Synthesis of sulfonamide-type multidentate ligands
Li, Ying; Wu, Dexian; Zhu, Jin; Zhao, Huaming, Youji Huaxue, 1988, 8(2), 158-61

Synthetic Routes 16

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  1 h, 50 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
Referenz
Synthesis and characterization of novel high valent dinuclear Fe(II,III) complex of triphenolate ligand [N4O3] as model for methane monooxygenase
Li, Hongyang; Shi, Feng; Peng, Xiaojun; Sun, Licheng; Zhang, Lizhu; et al, Xiandai Huagong, 2004, 24(1), 40-42

Synthetic Routes 17

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  50 °C
Referenz
Synthesis and characterization of two novel high valent dinuclear complexes with a triphenolate ligand bearing functional groups
Shi, Feng; Li, Hong Yang; Peng, Xiao Jun; Zhang, Rong; Chen, Xiao Qiang; et al, Chinese Chemical Letters, 2005, 16(1), 89-92

2,6-Bis(hydroxymethyl)-4-methylphenol Raw materials

2,6-Bis(hydroxymethyl)-4-methylphenol Preparation Products

2,6-Bis(hydroxymethyl)-4-methylphenol Verwandte Literatur

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:91-04-3)2,6-Bis(hydroxymethyl)-4-methylphenol
A922413
Reinheit:99%/99%
Menge:1kg/500g
Preis ($):300.0/150.0